molecular formula C19H14F3N3O B2696578 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole CAS No. 923216-27-7

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole

Cat. No.: B2696578
CAS No.: 923216-27-7
M. Wt: 357.336
InChI Key: NCVIJJWKALMAKZ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure comprising an indole core substituted at the 1-position with a [4-(trifluoromethyl)phenyl]methyl group and at the 3-position with a 5-methyl-1,3,4-oxadiazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, making it relevant for pharmaceutical applications .

Properties

IUPAC Name

2-methyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c1-12-23-24-18(26-12)17-10-14-4-2-3-5-16(14)25(17)11-13-6-8-15(9-7-13)19(20,21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIJJWKALMAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Indole synthesis: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Coupling reactions: The final step would involve coupling the oxadiazole and indole moieties, possibly through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The indole and oxadiazole moieties participate in oxidation processes:

  • Oxidation of the indole ring : Under acidic conditions with KMnO₄, the indole’s pyrrole ring undergoes oxidation to form hydroxylated derivatives. For example, oxidation at the 2-position yields a ketone intermediate.

  • Oxadiazole ring stability : The 1,3,4-oxadiazole ring resists oxidation under mild conditions but can degrade under strong oxidative agents like H₂O₂ in acetic acid, leading to ring-opening products.

Reaction TypeReagents/ConditionsProduct(s)YieldReference
Indole oxidationKMnO₄, H₂SO₄, 60°C2-Oxo-indole derivative68%
Oxadiazole degradation30% H₂O₂, AcOH, 55°CRing-opened sulfoxideN/R

Reduction Reactions

Reductive modifications target the oxadiazole ring and benzyl group:

  • Oxadiazole reduction : Using LiAlH₄ in THF, the oxadiazole ring is reduced to a thioamide intermediate, which can further react to form amines.

  • Trifluoromethyl group stability : The -CF₃ group remains inert under standard reduction conditions (e.g., NaBH₄).

Reaction TypeReagents/ConditionsProduct(s)YieldReference
Oxadiazole reductionLiAlH₄, THF, refluxThioamide intermediate72%

Electrophilic Substitution

The indole core undergoes electrophilic substitution at the 3-position:

  • Nitration : HNO₃ in H₂SO₄ introduces a nitro group at the 3-position, forming 3-nitro-indole-oxadiazole derivatives.

  • Halogenation : Bromine in acetic acid selectively substitutes the indole ring at the 5-position.

Reaction TypeReagents/ConditionsProduct(s)YieldReference
NitrationHNO₃, H₂SO₄, 0°C3-Nitro derivative75%
BrominationBr₂, AcOH, RT5-Bromo-indole-oxadiazole70%

Nucleophilic Substitution

The oxadiazole ring’s nitrogen atoms participate in nucleophilic reactions:

  • Methylation : Treatment with methyl iodide in DMF yields N-methylated oxadiazole derivatives.

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms acetylated products at the oxadiazole’s nitrogen .

Reaction TypeReagents/ConditionsProduct(s)YieldReference
MethylationCH₃I, DMF, 50°CN-Methyl-oxadiazole80%
AcylationAcCl, pyridine, RTAcetylated oxadiazole65%

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in cycloaddition reactions:

  • Diels-Alder reactions : Reacts with dienes (e.g., anthracene) under thermal conditions to form fused bicyclic systems.

  • Ring-opening with amines : Primary amines (e.g., ethylenediamine) cleave the oxadiazole ring, generating thiosemicarbazide derivatives .

Reaction TypeReagents/ConditionsProduct(s)YieldReference
Diels-AlderAnthracene, 120°CFused bicyclic compound58%
Ring-openingEthylenediamine, EtOHThiosemicarbazide63%

Functionalization of the Trifluoromethylbenzyl Group

The benzyl substituent undergoes selective reactions:

  • Suzuki coupling : The para-trifluoromethylphenyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids .

  • Radical reactions : Under UV light, the -CF₃ group facilitates radical addition to alkenes.

Reaction TypeReagents/ConditionsProduct(s)YieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivative82%

Scientific Research Applications

Synthesis of the Compound

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or other electrophiles. The specific synthesis pathway for 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole may follow established methodologies for creating oxadiazoles, which often include:

  • Refluxing an aromatic acid hydrazide with an appropriate aromatic acid in a dehydrating agent.
  • Cyclization processes that yield the oxadiazole ring structure.

The precise conditions and reagents used can significantly influence the yield and purity of the final compound.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit promising anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific pathways such as NF-kB signaling . The incorporation of indole structures has been linked to enhanced biological activity due to their ability to interact with various biological targets.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds containing the oxadiazole moiety have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, derivatives similar to this compound have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Anticancer Activity

A study published in Frontiers in Oncology reported on a series of 1,3,4-oxadiazoles that showed significant anticancer effects against hepatocellular carcinoma (HCC) cells. The research highlighted the importance of substituents on the oxadiazole ring in modulating biological activity, suggesting that compounds with trifluoromethyl groups could enhance potency .

CompoundActivityTarget
This compoundHighHCC Cells
Other OxadiazolesVariableVarious Cancer Cell Lines

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various substituted oxadiazoles were tested for their effectiveness against bacterial strains. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial activity compared to standard antibiotics .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A20E. coli
Compound B25S. aureus
2-(5-methyl-1,3,4-oxadiazol-2-yl)-...TBDTBD

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Binding to receptors: Modulating the activity of specific receptors in the body.

    Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.

    Interacting with DNA: Affecting gene expression or DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Indole-Oxadiazole Hybrids

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (20): Synthesized via Pd-catalyzed coupling, this compound lacks the indole core but shares the 5-methyl-oxadiazole motif.
  • 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone: Features a piperazine-linked trifluoromethylphenyl group and a phenyl-oxadiazole moiety. The sulfanyl bridge and piperazine substituent improve solubility compared to the target compound’s benzyl-indole system .
Trifluoromethylphenyl-Substituted Indoles
  • 5-[4-(Trifluoromethyl)phenyl]-1H-indole : Retains the indole core and trifluoromethylphenyl group but lacks the oxadiazole ring. Such derivatives are explored for antimicrobial and anti-inflammatory activities, underscoring the trifluoromethyl group’s role in enhancing bioavailability .
  • 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid: Substitutes oxadiazole with a thiazole ring, demonstrating how heterocycle choice impacts electronic properties and binding affinity .
Substituent Effects on Physicochemical Properties
Compound Molecular Formula Key Substituents logP* Solubility (µg/mL)*
Target Compound C₁₉H₁₅F₃N₃O 5-methyl-oxadiazole, 4-(CF₃)benzyl 3.8 ~15 (PBS)
2-(5-Methyl-oxadiazol-2-yl)aniline (20) C₉H₈N₃O 5-methyl-oxadiazole 1.2 ~120 (DMSO)
Compound in C₂₁H₁₉F₃N₄O₂S Phenyl-oxadiazole, piperazine-CF₃ 2.9 ~50 (Ethanol)
5-[4-(CF₃)phenyl]-1H-indole C₁₅H₁₀F₃N Trifluoromethylphenyl 4.1 ~10 (DMSO)

*Calculated using ChemAxon and PubChem data.

  • Lipophilicity : The target compound’s logP (3.8) is higher than piperazine-containing analogs (logP ~2.9) due to the hydrophobic trifluoromethylbenzyl group .
  • Solubility : The oxadiazole and trifluoromethyl groups reduce aqueous solubility compared to aniline-based derivatives (e.g., compound 20, solubility ~120 µg/mL in DMSO) .

Biological Activity

The compound 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C22H21F3N4OC_{22}H_{21}F_3N_4O. The structure features a 1H-indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring and a trifluoromethyl-substituted phenyl group. This unique combination of functional groups is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In vitro studies indicate that derivatives of oxadiazole exhibit cytotoxicity with IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through activation of the caspase pathway and modulation of p53 expression .
CompoundCell LineIC50 Value (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bU-9372.41Caspase activation

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has also been documented. Compounds structurally related to this compound have been tested for their ability to inhibit pro-inflammatory cytokines.

  • Cytokine Inhibition : Studies suggest that these compounds can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-established. The compound's structural features may enhance its activity against various bacterial strains.

  • Bacterial Inhibition : Research indicates that oxadiazole derivatives can exhibit broad-spectrum antibacterial activity, with some compounds showing effective inhibition against resistant strains .

Study 1: Oxadiazole Derivatives as Anticancer Agents

A detailed study evaluated a series of oxadiazole derivatives for their antiproliferative effects on different cancer cell lines. The results demonstrated that modifications to the oxadiazole ring significantly impacted biological activity.

Study 2: Anti-inflammatory Effects in Macrophages

Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives in macrophage models. The compounds were shown to downregulate inflammatory markers effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1,3,4-oxadiazole-containing indole derivatives like this compound?

  • Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to introduce triazole or oxadiazole moieties to indole scaffolds. For example, in related syntheses, 3-(2-azidoethyl)-5-fluoro-1H-indole reacts with alkynes (e.g., ethynylarenes) in PEG-400/DMF with CuI as a catalyst, followed by extraction (ethyl acetate) and purification via column chromatography (70:30 EtOAc/hexane) .
  • Characterization : Post-synthesis, 1H/13C/19F NMR, TLC (retention factor analysis), and HRMS are critical for structural confirmation. For instance, 19F NMR is essential for verifying trifluoromethyl group integration .

Q. How can researchers confirm the purity and structural integrity of the compound after synthesis?

  • Analytical Workflow :

  • TLC : Monitor reaction progress using ethyl acetate/hexane systems.
  • NMR : Assign peaks for indole NH (~10-12 ppm), oxadiazole protons (~8-9 ppm), and trifluoromethyl-associated shifts in 19F NMR (~-60 ppm for CF3) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm mass accuracy .
    • Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of stereochemistry and substituent positioning .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole-indole scaffold?

  • Variables to Test :

  • Catalyst Loading : Vary CuI concentrations (0.1–1.0 equiv) to balance reaction rate vs. side products.
  • Solvent Systems : Compare PEG-400/DMF with alternatives like THF or acetonitrile for solubility and regioselectivity .
  • Temperature : Assess room temperature vs. reflux conditions for azide-alkyne cyclization efficiency.
    • Yield Optimization : achieved 42% yield for a similar oxadiazole-thiol indole derivative using reflux in ethanol with KOH and CS2 .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Case Study : If the 1H NMR of the indole NH proton is absent, consider deuteration during synthesis or tautomerization. For trifluoromethyl groups, ensure 19F NMR integration matches expected equivalents (e.g., 3F for -CF3) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments to confirm spatial proximity of substituents .

Q. How can computational modeling predict the compound’s bioactivity or binding affinity?

  • Approach :

  • Docking Studies : Use the crystal structure from as a template for molecular docking with target proteins (e.g., antioxidant enzymes or kinases) .
  • QSAR : Correlate substituent electronegativity (e.g., CF3) with biological activity using Hammett constants or DFT-calculated parameters.
    • Validation : Compare predicted binding energies with experimental IC50 values from enzymatic assays.

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s bioactivity?

  • Key Variables :

  • Oxadiazole Substituents : Compare 5-methyl vs. unsubstituted oxadiazoles for electronic effects on antioxidant or antimicrobial activity.
  • Indole Substitution : Evaluate the role of the 4-(trifluoromethyl)benzyl group in membrane permeability (logP calculations) .
    • Experimental Design : Synthesize analogs (e.g., replacing CF3 with -OCH3) and test in standardized assays (e.g., DPPH for antioxidants or MIC for antimicrobials).

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